molecular formula C14H15O6P B14249584 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid CAS No. 393561-80-3

4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid

Cat. No.: B14249584
CAS No.: 393561-80-3
M. Wt: 310.24 g/mol
InChI Key: WPTUUZOVFVDUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phosphoryl group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthol with a phosphorylating agent to introduce the phosphoryl group. This intermediate is then reacted with butanoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce new functional groups to the naphthalene ring or the butanoic acid moiety .

Scientific Research Applications

4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The naphthalene ring can interact with various biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid is unique due to its combination of a naphthalene ring, a phosphoryl group, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

CAS No.

393561-80-3

Molecular Formula

C14H15O6P

Molecular Weight

310.24 g/mol

IUPAC Name

4-[hydroxy(naphthalen-1-yloxy)phosphoryl]oxybutanoic acid

InChI

InChI=1S/C14H15O6P/c15-14(16)9-4-10-19-21(17,18)20-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)(H,17,18)

InChI Key

WPTUUZOVFVDUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)OCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.